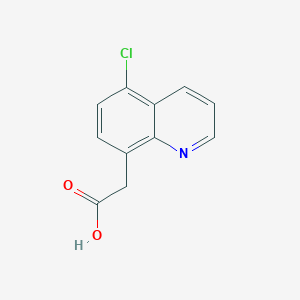2-(5-Chloroquinolin-8-yl)acetic acid
CAS No.: 1564787-54-7
Cat. No.: VC5379945
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1564787-54-7 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 |
| IUPAC Name | 2-(5-chloroquinolin-8-yl)acetic acid |
| Standard InChI | InChI=1S/C11H8ClNO2/c12-9-4-3-7(6-10(14)15)11-8(9)2-1-5-13-11/h1-5H,6H2,(H,14,15) |
| Standard InChI Key | POIRXGXUELQJCU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)CC(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(5-Chloroquinolin-8-yl)acetic acid consists of a quinoline ring system substituted with a chlorine atom at the 5-position and an acetic acid group at the 8-position. The quinoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyridine ring—provides a planar, aromatic framework that influences the compound’s electronic and steric properties. The acetic acid side chain introduces a carboxylic acid functional group, enhancing solubility in polar solvents and enabling participation in hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.64 g/mol | |
| IUPAC Name | 2-(5-Chloroquinolin-8-yl)acetic acid | |
| InChI Key | POIRXGXUELQJCU-UHFFFAOYSA-N | |
| SMILES | C1=CN=C2C(=C1)C(=CC=C2CC(=O)O)Cl |
Synthesis and Chemical Reactivity
Reactivity and Functionalization
The carboxylic acid group in 2-(5-chloroquinolin-8-yl)acetic acid enables classic reactions such as esterification, amidation, and salt formation. For instance, treatment with ethanol in the presence of a sulfuric acid catalyst would yield the corresponding ethyl ester . The chlorine atom at the 5-position offers a site for further substitution via nucleophilic aromatic substitution, though its activation may require electron-withdrawing groups or metal catalysts .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water due to its aromatic core. The carboxylic acid group enhances solubility in basic aqueous solutions via deprotonation . Stability studies suggest that the compound should be stored in a dry, cool environment to prevent hydrolysis of the acid group or degradation of the quinoline ring .
Spectral Characterization
-
Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm corresponds to the carbonyl stretch of the carboxylic acid group. Bands in the 750–800 cm range indicate C-Cl stretching .
-
Nuclear Magnetic Resonance (NMR):
-
: A singlet at δ 3.8–4.0 ppm integrates for the methylene protons adjacent to the carboxylic acid. Aromatic protons resonate between δ 7.5–9.0 ppm, with coupling patterns reflecting the quinoline substitution .
-
: The carbonyl carbon appears near δ 170 ppm, while the quinoline carbons span δ 120–150 ppm .
-
| Parameter | Details | Source |
|---|---|---|
| GHS Pictograms | ⚠️ (Warning) | |
| Precautionary Statements | P261, P264, P271, P280 | |
| Storage Conditions | Sealed, dry, room temperature |
Environmental Considerations
No specific ecotoxicity data are available, but chlorinated aromatic compounds generally require careful disposal to prevent environmental persistence. Incineration with scrubbing systems is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume